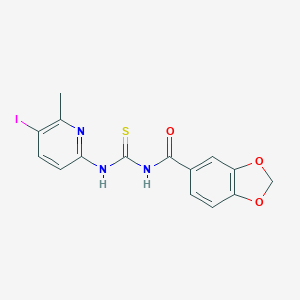![molecular formula C18H21N3O B278422 N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research. MPN is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that is involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. In
Wirkmechanismus
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide exerts its effects by inhibiting NAMPT, the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme that is involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. By inhibiting NAMPT, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide reduces the levels of NAD+, leading to cellular dysfunction and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide are primarily related to its inhibition of NAMPT and subsequent depletion of NAD+. In cancer cells, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammation, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In animal models of metabolic disorders, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is a potent and selective inhibitor of NAMPT, making it an attractive compound for scientific research. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is also a relatively simple compound to synthesize, making it readily available for use in lab experiments. However, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are numerous future directions for the scientific research of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide. One potential direction is the development of novel cancer therapies that target NAMPT and NAD+ metabolism. Another potential direction is the investigation of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide's effects on aging and age-related diseases, as NAD+ has been implicated in the aging process. Additionally, the development of more potent and selective NAMPT inhibitors could lead to new therapeutic options for a variety of diseases.
Synthesemethoden
The synthesis of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide involves the reaction of 4-(4-methyl-1-piperidinyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction yields N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide as a white crystalline solid with a purity of over 99%. The synthesis of N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is a straightforward and scalable process, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been extensively studied in various fields of scientific research, including cancer, inflammation, and metabolic disorders. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by depleting NAD+ levels, which are essential for cancer cell survival. N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
Produktname |
N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide |
|---|---|
Molekularformel |
C18H21N3O |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O/c1-14-8-11-21(12-9-14)17-6-4-16(5-7-17)20-18(22)15-3-2-10-19-13-15/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
RFARKCRPSYYBOT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-dichloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278342.png)
![4-tert-butyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278347.png)
![4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B278348.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278349.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278351.png)
![N-[3-(2-furoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278355.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278356.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278357.png)
![N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278358.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278360.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278361.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B278365.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B278367.png)